molecular formula C21H20N4O2 B8300365 3-(5-amino-4-benzoyl-pyrazol-1-yl)-N-cyclopropyl-4-methylbenzamide

3-(5-amino-4-benzoyl-pyrazol-1-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No. B8300365
M. Wt: 360.4 g/mol
InChI Key: YKRHGHVJNYCHEN-UHFFFAOYSA-N
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Patent
US07863314B2

Procedure details

To a stirred solution of N-cyclopropyl-3-hydrazino-4-methyl-benzamide, trifluoroacetic acid salt 6 (648 mg, 1.74 mmol, 1.0 eq) in 2 mL of ethanol was added 2-(3-iodo-benzoyl)-3-phenylamino-acrylonitrile 2 (550 mg, 1.74 mmol, preparation: International Patent Application Publication No. WO 02/57101 A1, pg. 84) and DIEA (0.50 mL, 2.9 mmol). The mixture was heated to 160° C. for 40 min using microwave. The mixture was concentrated in vacuo. The crude product was purified by silica gel column chromatography (EtOAc/hex, gradient 1/1 to 2/1) to give 3-[5-Amino-4-(3-iodo-benzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methyl-benzamide 7 (589 mg, 70%) as a white solid. MS m/z 497 [M+H]+; 1H NMR (300 MHz, CDCl3) δ0.60 (m, 2H), 0.86 (m, 2H), 2.24 (s, 3H), 2.87 (m, 1H), 5.81 (bs, 2H), 6.35 (bs, 1H), 7.25 (dd, J1=J2=7.8 Hz, 1H), 7.45 (d, J=8.1 Hz, 1H), 7.69 (d, J=1.7 Hz, 1H), 7.80 (m, 3H), 7.89 (m, 1H), 8.00 (s, 1H) ppm.
Quantity
648 mg
Type
reactant
Reaction Step One
Name
2-(3-iodo-benzoyl)-3-phenylamino-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
02/57101 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:15][CH2:14]2)=[O:11])[N:5]=[CH:4][C:3]=1[C:20](=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[I:28]C1C=C(C=CC=1)C(C(=CNC1C=CC=CC=1)C#N)=O.CCN(C(C)C)C(C)C>C(O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:14][CH2:15]2)=[O:11])[N:5]=[CH:4][C:3]=1[C:20](=[O:27])[C:21]1[CH:22]=[CH:23][CH:24]=[C:25]([I:28])[CH:26]=1

Inputs

Step One
Name
Quantity
648 mg
Type
reactant
Smiles
NC1=C(C=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)C(C1=CC=CC=C1)=O
Name
2-(3-iodo-benzoyl)-3-phenylamino-acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)C(C#N)=CNC2=CC=CC=C2)C=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
02/57101 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
550 mg, 1.74 mmol, preparation
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (EtOAc/hex, gradient 1/1 to 2/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)C(C1=CC(=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 589 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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